2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid
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Overview
Description
2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has a molecular formula of C19H24F3NO4, an average mass of 387.393 Da, and a monoisotopic mass of 387.165741 Da .
Scientific Research Applications
- Application : PROTACs are bifunctional molecules designed to recruit specific proteins for ubiquitination and subsequent degradation by the proteasome. Incorporating this compound as a linker can impact the 3D orientation of the PROTAC, affecting ternary complex formation and optimizing drug-like properties .
- Application : Researchers can explore its use in the synthesis of diverse organic molecules, including pharmaceuticals and agrochemicals .
PROTAC Development
Catalytic Protodeboronation
Suzuki–Miyaura Coupling
Safety and Hazards
This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of soap and water .
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3NO4/c1-17(2,3)27-16(26)23-10-8-18(9-11-23,12-15(24)25)13-4-6-14(7-5-13)19(20,21)22/h4-7H,8-12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVQAICVMJGOFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid |
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